MtbPanD Binding Energy: 5b Achieves the Most Favorable Docking Score in Its Series, Surpassing Pyrazinamide, the Native Ligand, and the Most Active Analogs
In molecular docking simulations against the M. tuberculosis PanD target protein (PDB ID: 6P02), N-cycloheptylpyrazine-2-carboxamide (5b) achieved a binding energy of −6.74 kcal/mol, representing the lowest (most favorable) value among all eight synthesized pyrazinamide analogs (5a–h) [1]. This surpasses pyrazinamide itself (−5.21 kcal/mol) by 1.53 kcal/mol, the redocked native ligand NMJ (−5.83 kcal/mol) by 0.91 kcal/mol, the most active antibacterial analog 5d (−6.36 kcal/mol) by 0.38 kcal/mol, and the 6-chloro-substituted cycloheptyl derivative 5g (−5.91 kcal/mol) by 0.83 kcal/mol [1]. The binding mode of 5b features a hydrogen bond with Thr57 and a π-cation interaction with the key residue Arg54*, while the cycloheptyl moiety engages in an alkyl interaction with Ile86* [1].
| Evidence Dimension | Computed binding free energy at MtbPanD active site (AutoDock 4.2.6) |
|---|---|
| Target Compound Data | 5b: −6.74 kcal/mol |
| Comparator Or Baseline | PZA: −5.21 kcal/mol; NMJ (redocked): −5.83 kcal/mol; 5d: −6.36 kcal/mol; 5g: −5.91 kcal/mol; 5a: −5.92 kcal/mol; 5c: −5.50 kcal/mol; 5h: −5.51 kcal/mol |
| Quantified Difference | ΔΔG = −1.53 kcal/mol vs. PZA; −0.91 kcal/mol vs. NMJ; −0.38 kcal/mol vs. 5d; −0.83 kcal/mol vs. 5g |
| Conditions | AutoDock 4.2.6, Lamarckian GA (100 runs), grid box 22×28×22 Å, spacing 0.375 Å, MtbPanD PDB ID: 6P02 |
Why This Matters
5b is the optimal choice as a computational reference compound for MtbPanD docking campaigns; its superior binding energy, despite lacking whole-cell activity, makes it an ideal probe for decoupling target engagement from permeability or efflux effects in mechanistic studies.
- [1] Zulqurnain M, Aijijiyah NP, Wati FA, Fadlan A, Azminah A, Santoso M. Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. J Appl Pharm Sci. 2023;13(11):170-177. DOI: 10.7324/JAPS.2023.140149. View Source
